2-Amino-5-ethynylphenol
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Overview
Description
2-Amino-5-ethynylphenol is an organic compound with the molecular formula C8H7NO It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethynyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethynylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Nitration: The phenol derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-Amino-5-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethynylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-ethynylphenol
- 2-Amino-5-methylphenol
- 2-Amino-5-nitrophenol
Uniqueness
2-Amino-5-ethynylphenol is unique due to the presence of both an amino and an ethynyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group, in particular, provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7NO |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-amino-5-ethynylphenol |
InChI |
InChI=1S/C8H7NO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H,9H2 |
InChI Key |
NZCHHJILUYQBCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
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